![molecular formula C17H24N2O5S B8040515 2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol](/img/structure/B8040515.png)
2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,4-Dioxaspiro[45]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Various nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines .
Scientific Research Applications
2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the nitrophenyl and sulfanylamino groups, which can form hydrogen bonds or electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: Shares the spirocyclic core but lacks the nitrophenyl and sulfanylamino groups.
1,4-Dioxaspiro[4.5]decan-2-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[1,4-dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c20-11-10-18(25-16-7-3-2-6-15(16)19(21)22)12-14-13-23-17(24-14)8-4-1-5-9-17/h2-3,6-7,14,20H,1,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAHPVFQXSVUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN(CCO)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CN(CCO)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,2-Dimethylpropyl)-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B8040437.png)
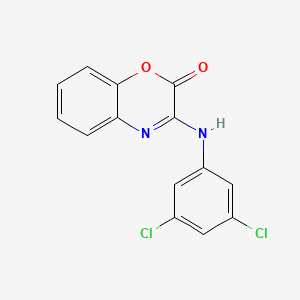
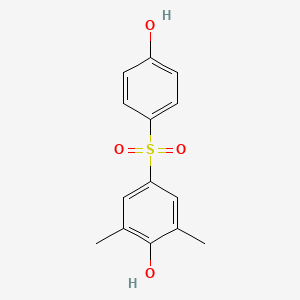
![[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate](/img/structure/B8040460.png)
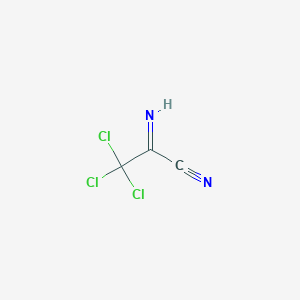
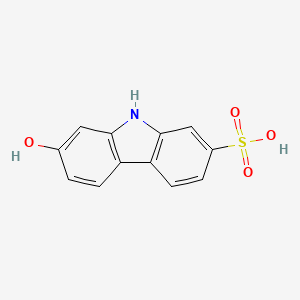
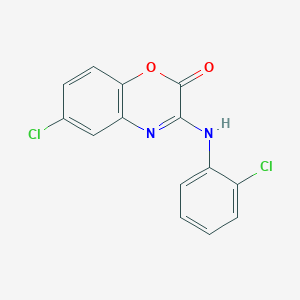
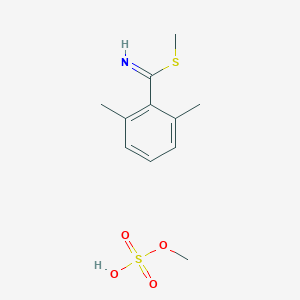
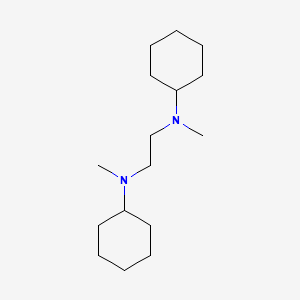
![1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile](/img/structure/B8040498.png)
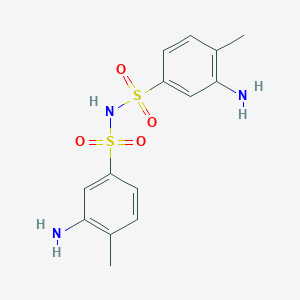

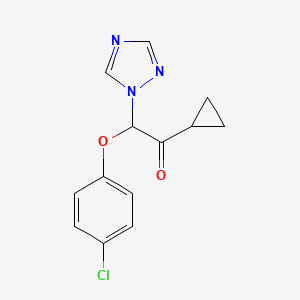
![[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate](/img/structure/B8040531.png)
